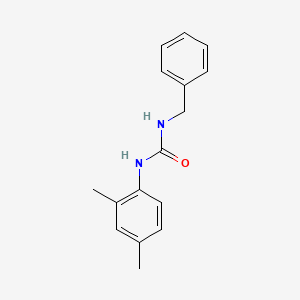![molecular formula C7H8O B11945675 Bicyclo[3.2.0]hept-3-en-2-one CAS No. 19093-11-9](/img/structure/B11945675.png)
Bicyclo[3.2.0]hept-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.2.0]hept-3-en-2-one is an organic compound with the molecular formula C7H8O. It is a bicyclic ketone that features a fused cyclopentane and cyclopropane ring system. This compound is of interest due to its unique structure and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]hept-3-en-2-one can be synthesized through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes . Another method includes the chemoenzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . These methods typically require specific reaction conditions, such as controlled pH and temperature, to achieve high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution techniques to obtain high-purity enantiomers, which are essential for various applications in pharmaceuticals and fine chemicals .
化学反応の分析
Types of Reactions
Bicyclo[3.2.0]hept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the exo positions of the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes like dehydrogenases and lipases are often used in chemoenzymatic processes.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols .
科学的研究の応用
Bicyclo[3.2.0]hept-3-en-2-one is widely used in scientific research due to its versatile reactivity and unique structure. Some of its applications include:
作用機序
The mechanism of action of bicyclo[3.2.0]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound acts as a substrate that undergoes transformation through the catalytic activity of the enzyme. The specific pathways and molecular targets depend on the type of reaction and the enzyme involved .
類似化合物との比較
Bicyclo[3.2.0]hept-3-en-2-one can be compared with other similar bicyclic ketones, such as bicyclo[3.1.1]hept-3-en-2-one (verbenone). While both compounds share a bicyclic structure, they differ in the arrangement of their ring systems and functional groups . This compound has a fused cyclopentane and cyclopropane ring system, whereas verbenone features a fused cyclohexane and cyclopropane ring system . These structural differences result in distinct reactivity and applications for each compound.
Similar Compounds
特性
CAS番号 |
19093-11-9 |
|---|---|
分子式 |
C7H8O |
分子量 |
108.14 g/mol |
IUPAC名 |
bicyclo[3.2.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h2,4-6H,1,3H2 |
InChIキー |
ITMJFAVBAXNCRW-UHFFFAOYSA-N |
正規SMILES |
C1CC2C1C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)


![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)



![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)



